molecular formula C16H13ClF2N2O2 B6492807 N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide CAS No. 920160-04-9

N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide

Cat. No. B6492807
CAS RN: 920160-04-9
M. Wt: 338.73 g/mol
InChI Key: PJDKKWBCGYANIR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. It would likely exhibit the characteristic structures of chlorophenyl, difluorophenyl, and ethanediamide groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure . These could include its melting point, boiling point, solubility, and reactivity with other substances.

Mechanism of Action

The mechanism of action of this compound would depend on its specific applications, which are not available in the public domain .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties . As with all chemicals, appropriate safety precautions should be taken when handling it.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF2N2O2/c17-11-3-1-10(2-4-11)7-8-20-15(22)16(23)21-12-5-6-13(18)14(19)9-12/h1-6,9H,7-8H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDKKWBCGYANIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenethyl)-N2-(3,4-difluorophenyl)oxalamide

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